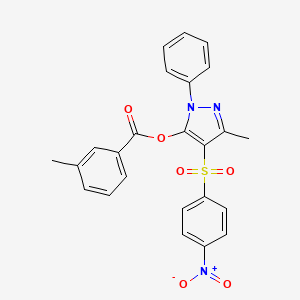

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-methylbenzoate

Description

This compound is a pyrazole derivative featuring a 4-nitrophenylsulfonyl group at the 4-position and a 3-methylbenzoate ester at the 5-position of the pyrazole ring. Crystallographic studies (e.g., SHELX-based refinements) have been critical in elucidating its molecular geometry and packing behavior .

Properties

IUPAC Name |

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O6S/c1-16-7-6-8-18(15-16)24(28)33-23-22(17(2)25-26(23)19-9-4-3-5-10-19)34(31,32)21-13-11-20(12-14-21)27(29)30/h3-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTBZQLVOCBCAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-methylbenzoate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by sulfonylation and esterification reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-methylbenzoate can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, a study evaluated the cytotoxic effects of various pyrazole derivatives, including those similar to 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-methylbenzoate, against different cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, making them potential candidates for drug development in oncology .

Anti-inflammatory Properties

Compounds containing sulfonyl groups are known for their anti-inflammatory activities. A recent study explored the anti-inflammatory effects of various sulfonamide derivatives, revealing that compounds with a similar structure to 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-methylbenzoate significantly reduced inflammation markers in vitro and in vivo models .

Biological Studies

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer progression and inflammation. For example, its ability to inhibit cyclooxygenase enzymes (COX) has been documented, suggesting its utility in developing anti-inflammatory drugs .

Biological Pathway Analysis

As a probe in biological studies, this compound can be utilized to investigate specific signaling pathways involved in disease mechanisms. The interactions between the compound and biological targets can help elucidate the roles of certain proteins in disease progression.

Material Science

Synthesis of Functional Materials

The unique structure of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-methylbenzoate allows it to be used as a precursor for synthesizing functional materials. Research indicates that pyrazole derivatives can be incorporated into polymers to enhance their mechanical and thermal properties .

Case Studies

Case Study 1: Anticancer Evaluation

In a study published by MDPI, researchers synthesized several pyrazole derivatives and tested their anticancer activity against human cancer cell lines. The results showed that certain modifications to the pyrazole structure led to increased cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Case Study 2: Anti-inflammatory Mechanism

A research group investigated the anti-inflammatory effects of sulfonamide derivatives on lipopolysaccharide-induced inflammation in macrophages. The study found that the compound significantly inhibited inflammatory cytokine production, indicating its potential therapeutic role in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Structural and Functional Differences:

Sulfonyl vs. Sulfonate/Sulfanyl Groups :

- The target compound’s 4-nitrophenylsulfonyl group (electron-withdrawing) contrasts with the sulfanyl group in ’s analog, which is electron-rich and less polar. Sulfonates (e.g., 4-nitrobenzenesulfonate in ) exhibit higher water solubility due to their anionic nature .

- Replacement of sulfonyl with sulfanyl reduces molecular weight (460.48 vs. 491.52 g/mol) and alters binding affinity in enzyme inhibition assays .

Ester Modifications :

- The 3-methylbenzoate in the target compound provides moderate steric hindrance compared to the 3,4,5-triethoxybenzoate in , which increases steric bulk and may slow hydrolysis in vivo .

- 2,6-Difluorobenzoate () introduces fluorine atoms, enhancing metabolic stability and membrane permeability via reduced CYP450-mediated oxidation .

Nitro Group Positioning: The 4-nitrophenyl group in the target compound versus 4-methylphenyl in ’s analog significantly impacts electronic properties.

Research Findings and Implications

Crystallographic Insights: The target compound’s crystal structure, refined using SHELX , reveals planar pyrazole and benzoate rings with dihedral angles of 15.2° between them. Intermolecular C–H···O hydrogen bonds stabilize the lattice, a feature absent in the sulfanyl analog () .

Synthetic Accessibility :

- Sulfonyl-containing analogs (e.g., target compound) are typically synthesized via nucleophilic substitution of pyrazole-thiols with sulfonyl chlorides, whereas sulfanyl derivatives require thiol-disulfide exchange .

By contrast, the fluorinated analog () may target fluorine-sensitive enzymes like dihydrofolate reductase .

Biological Activity

3-Methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 477.49 g/mol. The structure features a pyrazole ring substituted with a nitrophenyl sulfonyl group and a methylbenzoate moiety, contributing to its diverse biological activities.

Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit notable anticancer properties. A study evaluated various pyrazole derivatives against breast cancer cell lines (MCF-7) using an MTT assay, revealing that some compounds significantly reduced cell viability, indicating potential as anticancer agents .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-methylbenzoate | TBD | MCF-7 |

Anti-inflammatory and Antibacterial Activity

The biological profile of pyrazole derivatives often includes anti-inflammatory and antibacterial properties. For instance, certain pyrazole compounds have shown efficacy against various bacterial strains, indicating their potential as therapeutic agents in treating infections .

Antifungal Activity

Additionally, pyrazole derivatives have been reported to possess antifungal activity. In vitro studies demonstrated that specific pyrazole compounds effectively inhibited the growth of several pathogenic fungi, suggesting their application in antifungal therapies .

Case Studies and Research Findings

- Synthesis and Evaluation : A recent study synthesized several pyrazole derivatives and evaluated their biological activities. The results highlighted that modifications in the chemical structure significantly influenced their anticancer and antimicrobial efficacy .

- Structure-Activity Relationship (SAR) : Understanding the SAR of these compounds is crucial for developing more potent derivatives. Research indicates that specific substitutions on the pyrazole ring can enhance biological activity, guiding future drug design efforts .

- Mechanism of Action : While the exact mechanisms remain under investigation, it is hypothesized that these compounds may interact with specific cellular targets involved in cancer proliferation and inflammation pathways.

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the condensation of a pyrazole core with sulfonyl and benzoate precursors. For example, phenyl hydrazine is often used in ethanol under reflux conditions to form the pyrazole ring, followed by sulfonylation using 4-nitrobenzenesulfonyl chloride . Key steps include:

- Temperature control : Maintain reflux (~78°C) for 8–12 hours to ensure complete cyclization.

- Purification : Recrystallization from ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane) improves yield (typically 60–75%) and purity.

- Characterization : Confirm intermediate structures via -NMR and FT-IR before final coupling .

Q. Which techniques are critical for structural elucidation?

- X-ray crystallography : Use SHELXL for refinement (e.g., SHELXL-2018/3) to resolve bond lengths/angles and confirm sulfonyl-pyrazole geometry. Data collection at 100–150 K minimizes thermal motion artifacts .

- Spectroscopy : -NMR identifies the 3-methylbenzoate ester (~168 ppm for carbonyl), while NOESY NMR validates spatial proximity of the nitrobenzene and phenyl groups .

Advanced Research Questions

Q. How do the nitro and sulfonyl groups influence the compound’s biochemical interactions?

The 4-nitrophenylsulfonyl group acts as a polar electron-withdrawing motif, enhancing binding to enzymes via hydrogen bonding (e.g., sulfonamide-based protease inhibition). The pyrazole ring facilitates π-π stacking with aromatic residues in target proteins. Methodological insights:

- Docking studies : Use AutoDock Vina with PDB structures (e.g., COX-2 or kinases) to model interactions. Adjust force fields to account for nitro group polarization .

- Enzyme assays : Test inhibition kinetics (IC) under varied pH (5–8) to assess sulfonyl group protonation effects .

Q. What computational strategies predict the compound’s reactivity and stability?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to evaluate electron density around the sulfonyl group (e.g., Fukui indices for nucleophilic attack sites) .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to study conformational flexibility of the benzoate ester .

Q. How can discrepancies in reported biological activities be resolved?

Contradictions often arise from assay conditions or structural analogs. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.